2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
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Overview
Description
2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a complex organic compound with a molecular formula of C14H21N5O3S. This compound is part of the purine family, known for its significant biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The key step involves the formation of a thioether bond. This is achieved by reacting the purine derivative with an appropriate thiol under mild conditions.
Acetamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds in the purine family are known for their roles in cellular processes. This compound may be studied for its potential effects on enzyme activity, DNA/RNA interactions, and cellular signaling pathways.
Medicine
In medicine, purine derivatives are often explored for their therapeutic potential. This compound could be investigated for its antiviral, anticancer, or anti-inflammatory properties, given the biological significance of purines.
Industry
Industrially, this compound might be used in the development of pharmaceuticals, agrochemicals, or as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, nucleic acids, or receptors, modulating their activity. The sulfur atom in the thioether linkage may play a crucial role in binding interactions, potentially affecting the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant properties.
Theobromine (3,7-dimethylxanthine): Another stimulant found in cocoa and chocolate.
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol): Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
Compared to these compounds, 2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide features a unique thioether linkage and an acetamide group, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-8(2)5-6-19-10-11(16-13(19)23-7-9(15)20)17(3)14(22)18(4)12(10)21/h8H,5-7H2,1-4H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJMTTQUCRONHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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